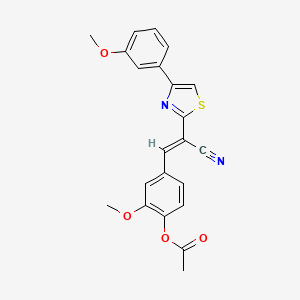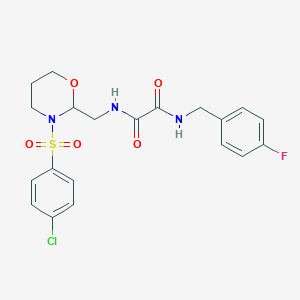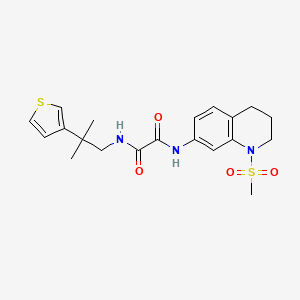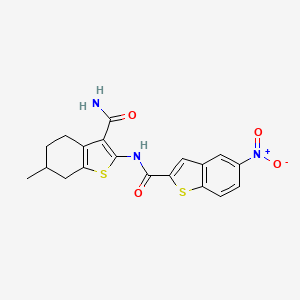![molecular formula C18H21NO5 B2417092 Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903189-70-8](/img/structure/B2417092.png)
Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using UV–Vis spectroscopy and NMR spectroscopy .Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
Research on similar compounds has contributed significantly to understanding the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. For instance, the molecular and crystal structures of hydroxy derivatives of hydropyridine showcase the role of hydrogen bonding in molecular association and crystal packing, highlighting the compounds' conformational flexibility and their ability to form extended networks of hydrogen bonds (L. Kuleshova & V. Khrustalev, 2000).
Synthesis and Structural Elucidation
The synthesis and molecular structure of compounds structurally related to the one have been extensively studied. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate and its stabilization through hydrogen bonding and C-H…π interactions show how molecular interactions contribute to the stability of these compounds. Such studies are fundamental in medicinal chemistry for designing compounds with specific biological activities (I. Khan et al., 2013).
Conformational and Reactivity Studies
Research into the conformation and reactivity of related compounds has provided insights into their potential applications in developing new therapeutic agents. For example, the novel synthesis of piperidine-fused benzoxazino- and quinazolinonaphthoxazines and their detailed conformational study through NMR spectroscopy and molecular modelling offer valuable information on their structural characteristics and potential reactivity (Renáta Csütörtöki et al., 2012).
Neuroprotective Agents
Compounds with structural similarities have been identified as potent and selective antagonists in the context of neuroprotection, illustrating the relevance of such molecules in researching neurological conditions. The identification of potent NMDA antagonists based on modifications to the piperidine ring structure underscores the importance of such chemical frameworks in developing neuroprotective agents (B. Chenard et al., 1995).
Enzyme Inhibition for Cancer Therapy
Similarly structured compounds have shown promise as inhibitors of specific enzymes associated with cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), a valuable target for hormone-dependent tumors. Research into enzyme and cellular characterization of these inhibitors highlights their potential in therapeutic applications for prostate and breast cancers (Donghang Cheng et al., 2011).
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Propiedades
IUPAC Name |
methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-15(20)4-3-14-13(9-16(21)24-17(11)14)10-19-7-5-12(6-8-19)18(22)23-2/h3-4,9,12,20H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYXCGIJZIZNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)




![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

